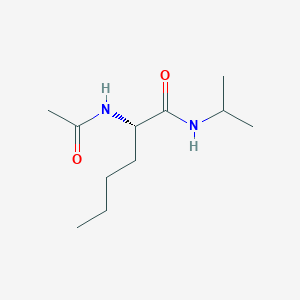
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is an organic compound with the molecular formula C11H22N2O2. It contains a total of 36 bonds, including 14 non-hydrogen bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 secondary amide groups (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-propan-2-yl-L-norleucinamide typically involves the reaction of L-norleucine with acetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-Acetyl-N-propan-2-yl-L-norleucinamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-Acetyl-N-methyl-L-norleucinamide
- N~2~-Acetyl-N-ethyl-L-norleucinamide
- N~2~-Acetyl-N-butyl-L-norleucinamide
Uniqueness
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61429-93-4 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-propan-2-ylhexanamide |
InChI |
InChI=1S/C11H22N2O2/c1-5-6-7-10(13-9(4)14)11(15)12-8(2)3/h8,10H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t10-/m0/s1 |
InChI Key |
GJVLWBCLKBRUKO-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC(C)C)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















